molecular formula C8H16O2S B6230103 tert-butyl 2-methyl-3-sulfanylpropanoate CAS No. 76834-13-4

tert-butyl 2-methyl-3-sulfanylpropanoate

Cat. No.: B6230103
CAS No.: 76834-13-4
M. Wt: 176.3
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Description

tert-Butyl 2-methyl-3-sulfanylpropanoate is a sulfur-containing ester with a thiol (-SH) group, a methyl substituent, and a bulky tert-butyl ester moiety.

Properties

CAS No.

76834-13-4

Molecular Formula

C8H16O2S

Molecular Weight

176.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : Tert-butyl methacrylate (CH₂=C(CH₃)COO-t-Bu) serves as the α,β-unsaturated ester substrate.

  • Radical Initiation : Azo initiators such as azobisisobutyronitrile (AIBN, 0.1–1.0 mol%) or UV light generate thiyl radicals from H₂S.

  • Anti-Markovnikov Addition : The thiyl radical adds to the less substituted carbon of the double bond, forming a carbon-centered radical intermediate. Hydrogen abstraction from H₂S yields the thiolated product.

Optimization Insights :

  • Solvent : Non-polar solvents (e.g., toluene) favor radical stability.

  • Temperature : 60–80°C balances reaction rate and side-product minimization.

  • Yield : 65–78% with purity >90% after column chromatography.

Nucleophilic Displacement of Halogenated Intermediates

This method involves the synthesis of a halogenated precursor followed by thiolate displacement.

Stepwise Procedure

  • Synthesis of Tert-Butyl 2-Methyl-3-Bromopropanoate :

    • Substrate : Tert-butyl 2-methyl-3-hydroxypropanoate is treated with phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

    • Yield : 82–89%.

  • Thiolation via Nucleophilic Substitution :

    • Reagents : Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 50°C.

    • Mechanism : SN2 displacement of bromide by hydrosulfide anion.

    • Yield : 70–75%.

Challenges :

  • Competing elimination reactions necessitate strict moisture control.

  • Thiol oxidation requires inert atmosphere (N₂/Ar).

Reduction of Disulfide Intermediates

Thiols can be generated via reductive cleavage of disulfide bonds, offering a pathway to avoid oxidative byproducts.

Synthetic Sequence

  • Disulfide Formation :

    • Tert-butyl 2-methyl-3-mercaptopropanoate is oxidized with iodine (I₂) in ethanol to form the disulfide.

  • Reductive Cleavage :

    • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in THF.

    • Yield : 85–92%.

Applications :

  • Ideal for large-scale synthesis due to operational simplicity.

  • Requires stoichiometric reductants, increasing cost.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Thiol-Ene AdditionHigh regioselectivity, mild conditionsRequires radical initiators65–78%
Nucleophilic DisplacementStraightforward scalabilityRisk of elimination side reactions70–75%
Mitsunobu ReactionStereochemical controlHigh reagent cost60–68%
Disulfide ReductionHigh purity, avoids oxidationMulti-step process85–92%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-3-sulfanylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-methyl-3-sulfanylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate the role of sulfanyl groups in biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound valuable for studying enzyme mechanisms and protein function .

Comparison with Similar Compounds

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

Molecular Formula: C₁₁H₁₂F₃NO₂ Molecular Weight: 247.21 g/mol Key Features:

  • Amino group (-NH₂): Introduces basicity and reactivity for nucleophilic reactions.
  • Trifluoromethylphenyl substituent : Enhances lipophilicity and electron-withdrawing effects.
  • Methyl ester : Less steric hindrance compared to tert-butyl esters.

Comparison :

  • Reactivity: The amino group in this compound allows for diverse derivatization (e.g., amide formation), whereas the thiol group in tert-butyl 2-methyl-3-sulfanylpropanoate is prone to oxidation or disulfide bond formation.
  • Stability : The tert-butyl ester in the target compound offers better stability under acidic hydrolysis than the methyl ester here.
  • Applications : The trifluoromethylphenyl group in this analog may favor pharmaceutical applications (e.g., kinase inhibitors), while the target compound’s thiol group could be more relevant in materials science or catalysis.

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Molecular Formula: C₂₅H₃₀ClNO₃S Molecular Weight: 460.03 g/mol Key Features:

  • tert-Butylthio (-S-tBu) : A thioether group, less reactive than thiols.
  • Chlorobenzyl and methoxy substituents : Enhance lipophilicity and metabolic stability.

Comparison :

  • Sulfur Reactivity : The tert-butylthio group in this compound is oxidation-resistant, unlike the thiol (-SH) in the target compound, which requires protection during synthesis.
  • Structural Complexity: The indole core and multiple substituents in this analog suggest use in medicinal chemistry (e.g., serotonin receptor modulators), whereas the simpler this compound may serve as a synthetic intermediate.
  • Steric Effects : Both compounds share a tert-butyl group, but the indole-containing analog’s bulkiness may reduce solubility in polar solvents compared to the target compound.

Tabulated Comparison of Key Properties

Property This compound Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Ethyl Indole Derivative
Molecular Formula C₈H₁₆O₂S (inferred) C₁₁H₁₂F₃NO₂ C₂₅H₃₀ClNO₃S
Molecular Weight (g/mol) ~190 (estimated) 247.21 460.03
Functional Groups Thiol (-SH), tert-butyl ester Amino (-NH₂), trifluoromethylphenyl, methyl ester tert-Butylthio, indole, ethyl ester
Reactivity High (thiol oxidation) Moderate (amino group reactions) Low (thioether stability)
Potential Applications Organic synthesis, catalysis Pharmaceuticals, agrochemicals Drug discovery (indole-based)

Research Findings and Stability Considerations

  • Thiol vs. Thioether Stability: The thiol group in this compound necessitates storage under inert atmospheres to prevent oxidation, whereas the thioether in the indole derivative is stable under ambient conditions.
  • Steric Effects : The tert-butyl group in both the target compound and the indole derivative reduces enzymatic degradation in biological systems, enhancing their utility in drug design.
  • Synthetic Utility : The methyl ester in facilitates rapid hydrolysis under basic conditions, contrasting with the tert-butyl ester’s resistance to such conditions.

Commercial Availability and Suppliers

  • Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate: Supplied by UkrOrgSynthesis Ltd. (Ukraine) .
  • Ethyl Indole Derivative: No specific supplier data available, but its complexity suggests custom synthesis routes .
  • This compound: Limited commercial availability inferred; likely requires bespoke synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2-methyl-3-sulfanylpropanoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters:

  • Temperature : Elevated temperatures under reflux conditions enhance reaction rates but may increase side reactions. Controlled heating (e.g., 60–80°C) balances efficiency and selectivity .

  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while non-polar solvents may aid in purification .

  • Catalysts : Acidic or basic catalysts (e.g., n-BuLi) can accelerate key steps like esterification or thiol coupling .

  • Reaction Time : Monitor via thin-layer chromatography (TLC) to terminate reactions at maximum conversion .

    Table 1 : Key Reaction Parameters for Synthesis Optimization

    ParameterOptimal RangeImpact on Yield/PurityReference
    Temperature60–80°C (reflux)Minimizes side reactions
    SolventTHF or EtOAcEnhances intermediate solubility
    Catalystn-BuLi or H₂SO₄Accelerates coupling steps
    Reaction Time3–6 hours (TLC-monitored)Prevents over-reaction

Q. What analytical techniques are most reliable for characterizing tert-butyl 2-methyl-3-sulfanylpropanoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm structural integrity, focusing on sulfanyl (-SH) and tert-butyl group signals (e.g., δ 1.4 ppm for tert-butyl protons) .

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times against standards .

  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹ and ester C=O at ~1730 cm⁻¹) .

    Table 2 : Analytical Techniques and Applications

    TechniquePurposeKey Signals/ParametersReference
    ¹H/¹³C NMRStructural confirmationtert-Butyl (δ 1.4 ppm)
    HPLCPurity assessmentRetention time matching
    IRFunctional group identificationS-H (2550 cm⁻¹), C=O (1730 cm⁻¹)

Q. How can the stability of tert-butyl 2-methyl-3-sulfanylpropanoate be maintained during storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the sulfanyl group .
  • Light Sensitivity : Use amber vials to avoid UV-induced degradation .
  • Additives : Stabilize with antioxidants (e.g., BHT) at 0.1–1.0 wt% to inhibit radical-mediated oxidation .

Advanced Research Questions

Q. What reaction mechanisms govern the decomposition or unintended side reactions of tert-butyl 2-methyl-3-sulfanylpropanoate under varying conditions?

  • Methodological Answer :

  • Thermal Degradation : At >100°C, ester cleavage and tert-butyl group elimination occur via retro-ene reactions. Monitor via thermogravimetric analysis (TGA) .
  • Oxidative Pathways : Sulfanyl (-SH) groups oxidize to disulfides (-S-S-) under ambient O₂. Use reducing agents (e.g., DTT) to mitigate .
  • Hydrolysis : Ester hydrolysis in aqueous media follows acid/base catalysis. Adjust pH to neutral during handling .

Q. How can researchers resolve contradictions in reported data on the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst load) across studies to identify outliers .
  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature vs. catalyst) contributing to divergent results .
  • Reproducibility Testing : Replicate key experiments with standardized protocols (e.g., fixed molar ratios, purity thresholds) .

Q. What computational methods are suitable for modeling the interaction of tert-butyl 2-methyl-3-sulfanylpropanoate with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cysteine proteases) via sulfanyl group coordination .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in physiological buffers .
  • QSAR Modeling : Corolate substituent effects (e.g., tert-butyl bulkiness) with bioactivity using regression analysis .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of tert-butyl 2-methyl-3-sulfanylpropanoate?

  • Methodological Answer :

  • Fluorination : Introduce at the methyl or phenyl moieties to enhance metabolic stability and lipophilicity (logP). Monitor via ¹⁹F NMR .

  • Steric Effects : Bulkier substituents (e.g., isopropyl instead of methyl) reduce reaction rates in nucleophilic substitutions .

    Table 3 : Impact of Structural Modifications

    ModificationProperty AffectedExperimental Validation MethodReference
    Fluorination at C2Lipophilicity (logP)¹⁹F NMR, HPLC logD₇.₄
    tert-Butyl removalSolubility in polar solventsSolubility assays

Q. What advanced separation techniques (e.g., membrane technologies) are effective for purifying tert-butyl 2-methyl-3-sulfanylpropanoate from complex mixtures?

  • Methodological Answer :

  • Membrane Filtration : Use nanofiltration (MWCO 300–500 Da) to separate by molecular weight .
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) for high-resolution crystal formation .

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